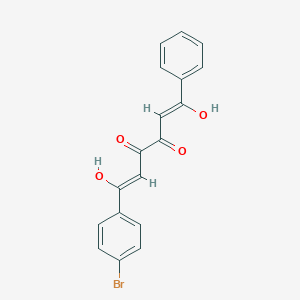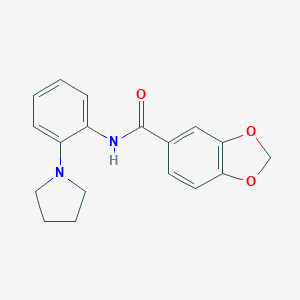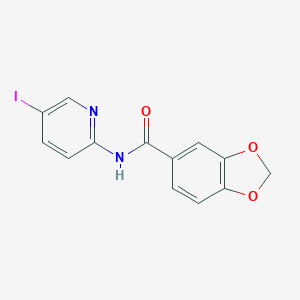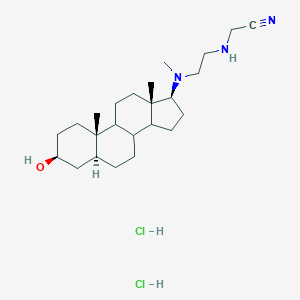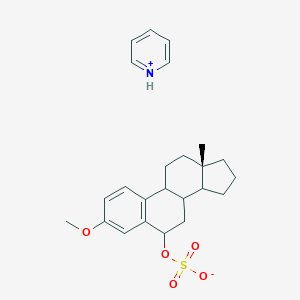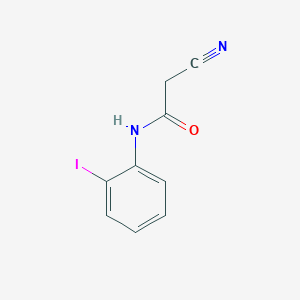
2-cyano-N-(2-iodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-iodophenyl)acetamide, also known as CIAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and contains a cyano group and an iodophenyl group.
Aplicaciones Científicas De Investigación
2-cyano-N-(2-iodophenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential use in imaging and diagnostic applications. The compound has been shown to selectively bind to certain receptors in the body, making it a useful tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2-iodophenyl)acetamide is not fully understood. However, it is believed that the compound works by binding to specific receptors in the body, leading to the inhibition of certain biological processes. The compound has been shown to selectively bind to certain cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-cyano-N-(2-iodophenyl)acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antiviral and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(2-iodophenyl)acetamide in lab experiments include its well-established synthesis method, its selective binding to certain receptors, and its potential applications in imaging and diagnostic applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-cyano-N-(2-iodophenyl)acetamide. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the further study of its mechanism of action and its potential applications in imaging and diagnostic applications. Additionally, the compound could be further studied for its potential use as an anticancer, antiviral, or antimicrobial agent. Overall, the study of 2-cyano-N-(2-iodophenyl)acetamide has the potential to lead to new discoveries in the field of scientific research.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2-iodophenyl)acetamide involves the reaction of 2-iodoaniline with cyanoacetic acid in the presence of a catalyst. The reaction yields the desired compound in good yields and purity. The synthesis of this compound has been well-established in the literature and is widely used in scientific research.
Propiedades
Nombre del producto |
2-cyano-N-(2-iodophenyl)acetamide |
|---|---|
Fórmula molecular |
C9H7IN2O |
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
2-cyano-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) |
Clave InChI |
LSHXFOJQJDREFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
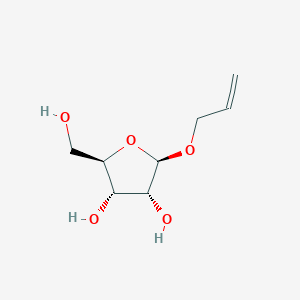
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)

